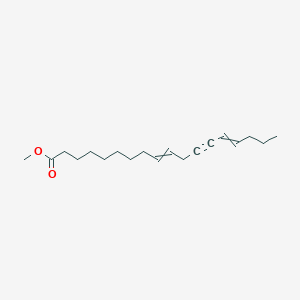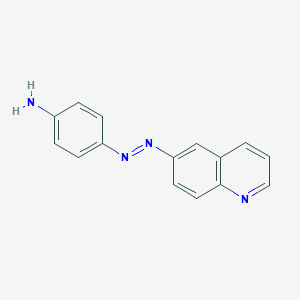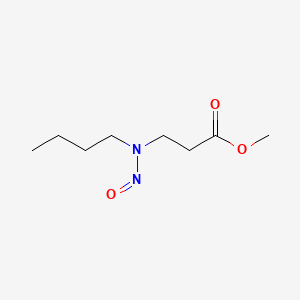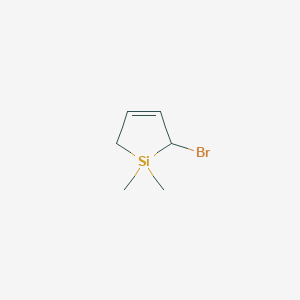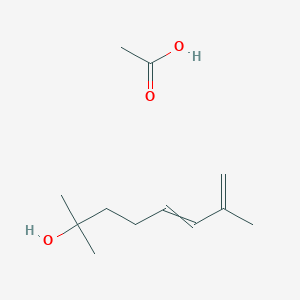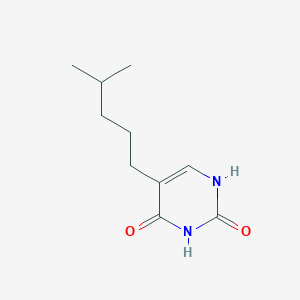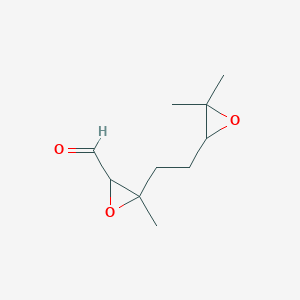
Citraldioxyd
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Citraldioxyd is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its distinctive aroma and is often used in the fragrance and flavor industries. The compound’s molecular structure allows it to participate in a variety of chemical reactions, making it a versatile substance in both research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Citraldioxyd typically involves the oxidation of citral, a naturally occurring compound found in the oils of several plants, including lemongrass and lemon myrtle. The oxidation process can be carried out using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or ethanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of large quantities of citral and oxidizing agents, with the reaction conditions optimized for maximum efficiency. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for commercial use.
化学反应分析
Types of Reactions
Citraldioxyd undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of various carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Conditions: Reactions are typically carried out at low temperatures (0-5°C) for oxidation and at room temperature for reduction and substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学研究应用
Citraldioxyd has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of Citraldioxyd involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death. In chemical reactions, its reactivity is attributed to the presence of functional groups that can participate in various chemical transformations.
相似化合物的比较
Citraldioxyd can be compared with other similar compounds such as citral, citronellal, and geraniol. While all these compounds share a similar structural framework, this compound is unique due to its higher oxidation state, which imparts different chemical reactivity and biological activity. This uniqueness makes it a valuable compound in both research and industrial applications.
List of Similar Compounds
Citral: A precursor to this compound, known for its strong lemon scent.
Citronellal: Another related compound with a lemon-like aroma, used in perfumery.
Geraniol: A terpene alcohol with a rose-like scent, used in fragrances and flavorings.
属性
CAS 编号 |
52561-79-2 |
|---|---|
分子式 |
C10H16O3 |
分子量 |
184.23 g/mol |
IUPAC 名称 |
3-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-methyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C10H16O3/c1-9(2)7(12-9)4-5-10(3)8(6-11)13-10/h6-8H,4-5H2,1-3H3 |
InChI 键 |
ZERBAVAPQBRAGH-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(O1)CCC2(C(O2)C=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


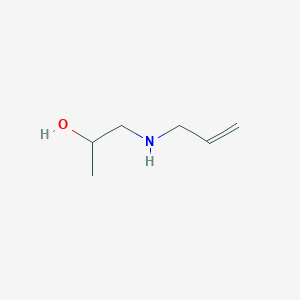
![(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B14653626.png)
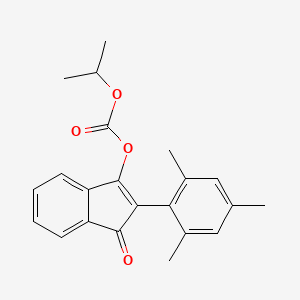
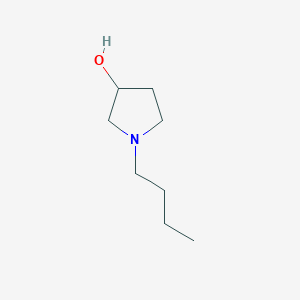
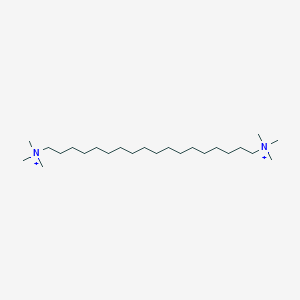
![2-Butoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14653648.png)

